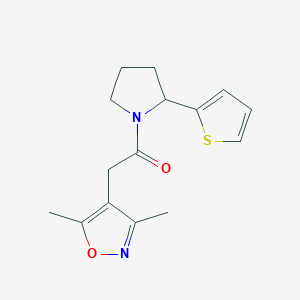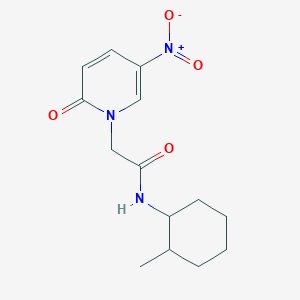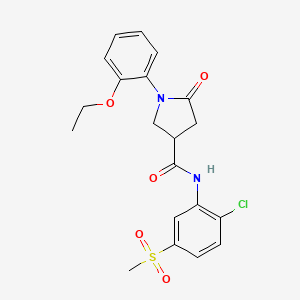
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone is a synthetic compound that has been widely used in scientific research. This compound is also known by its chemical name, DMXAA, and is used in the study of cancer and other diseases.
作用机制
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that regulate immune responses. DMXAA has also been shown to activate the transcription factor NF-κB, which plays a key role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IL-6, which are involved in the immune response. DMXAA has also been found to inhibit the activity of enzymes involved in angiogenesis, such as matrix metalloproteinases. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it convenient for use in experiments. However, DMXAA has some limitations. It has been found to be toxic to some normal cells, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of DMXAA. One area of research is the development of new cancer therapies based on DMXAA. Researchers are also investigating the use of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, there is interest in using DMXAA for the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, researchers are working to better understand the mechanism of action of DMXAA, which could lead to the development of more effective treatments.
合成方法
The synthesis of DMXAA involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 2-thiophen-2-ylpyrrolidine in the presence of a coupling agent. This reaction results in the formation of DMXAA, which is then purified by column chromatography.
科学研究应用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. DMXAA has also been found to enhance the immune response to cancer cells, making it a promising candidate for cancer immunotherapy.
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-12(11(2)19-16-10)9-15(18)17-7-3-5-13(17)14-6-4-8-20-14/h4,6,8,13H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJVZPDMIAFHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide](/img/structure/B7453487.png)

![2-[[4-(3,4-Dichlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7453518.png)
![N-(4-fluorophenyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]propanamide](/img/structure/B7453524.png)
![2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B7453528.png)

![4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide](/img/structure/B7453547.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7453548.png)
![2-[1-(4-methylphenyl)-5-oxo-2-thiophen-2-ylpyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7453554.png)
![4-acetyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7453555.png)
![2-[1-[[5-(4-Tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7453557.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7453559.png)
![2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-methylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7453572.png)
![ethyl 4-methyl-6-[3-(2-methylphenoxy)propanoyloxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7453574.png)
